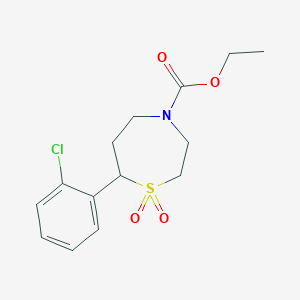

6-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

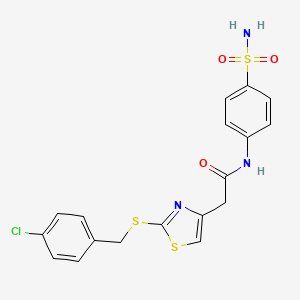

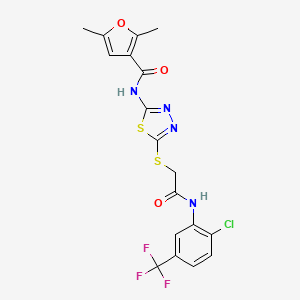

The compound “6-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound . The molecule contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine is often used in drug discovery due to its ability to efficiently explore the pharmacophore space .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromen-2-one core, followed by the introduction of the pyrrolidine ring and the methoxy group . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one core, a pyrrolidine ring, and a methoxy group . The three-dimensional structure would be influenced by the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrrolidine ring could undergo various transformations, including oxidation, amination, halogenation, and C-C bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility and stability .Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibitors

Compounds related to "6-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one" have been explored for their potential as selective monoamine oxidase (MAO) inhibitors. A study synthesized a series of coumarin derivatives showing selectivity for the MAO A subtype, a target for antidepressant and neuroprotective drugs. These compounds demonstrated potent inhibitory activity and favorable aqueous solubility, suggesting their potential therapeutic application in treating neurological disorders (Mattsson, Svensson, & Sonesson, 2014).

Heterocyclic Compounds and Natural Derivatives

The broader class of 2H-chromen-2-one derivatives has been studied extensively for its presence in natural products and synthetic heterocyclic compounds. These compounds, including chromones, coumarins, and flavones, play critical roles in various biological activities and are found in a wide array of natural pigments, alkaloids, and tocopherols. Their diverse applications stem from their heterocyclic structure, which is integral to many bioactive molecules (Livingstone, 2008).

Quantum Chemical Studies

Quantum chemical studies have been conducted on related chromen-2-one derivatives to investigate their molecular structure, spectroscopic, and electronic properties. These studies, which include density functional theory (DFT) calculations, help understand the nonlinear optical properties, molecular energy properties, and electronic absorption spectra of these compounds. Such investigations are crucial for designing materials with specific optical and electronic functions (Evecen & Tanak, 2016).

Novel Synthesis Methods

Research has also focused on developing novel synthetic methods for creating 2H-chromen-2-one derivatives. These methods aim to produce new compounds with potential applications in drug development and material science. For example, studies have described the synthesis of novel potassium channel activators and compounds with fused heterocyclic structures, highlighting the versatility and importance of 2H-chromen-2-one derivatives in medicinal chemistry and organic synthesis (El-Telbani, 2006).

Photophysical Investigation

Photophysical investigations into pyridine derivatives of 2H-chromen-2-one have explored the quenching efficacy of metal oxides like TiO2 on these molecules. Such studies are essential for understanding the interactions between organic compounds and metal oxides, which have implications in photocatalysis and the development of photoactive materials (Nadgir et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-11-4-5-12-10(8-11)9-13(14(16)20-12)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBVKDNLRLKTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-3-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)

![2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2654265.png)

![(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2654266.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2654279.png)